molecular formula C12H19ClO2S B2921015 2-(1-Adamantyl)ethanesulfonyl chloride CAS No. 1564825-73-5

2-(1-Adamantyl)ethanesulfonyl chloride

Cat. No. B2921015
CAS RN: 1564825-73-5
M. Wt: 262.79
InChI Key: WCJAKNLUOZLUOU-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)ethanesulfonyl chloride, also known as AESC, is a colorless, water-soluble organic compound. It is used in a wide variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. AESC is a useful reagent for organic synthesis, as it is a mild and selective electrophile that can be used to synthesize a variety of compounds. AESC is also used in analytical chemistry as a derivatizing agent, and in biochemistry to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Reaction Mechanisms and Pathways Research on adamantyl derivatives such as 2-adamantyl chloroformate has revealed complex reaction pathways, including solvolysis and decomposition, evidencing multiple reaction outcomes depending on the solvent conditions. For instance, in ethanol, predominant formation of mixed carbonate occurs alongside a minor generation of 2-adamantyl chloride, showcasing the compound's reactivity and potential for synthesizing diverse chemical structures (Kyong, Yoo, & Kevill, 2003).

Stability and Reactivity Comparisons Studies comparing the solvolysis rates of different adamantyl and tert-butyl derivatives have provided insights into the relative stabilities and reactivities of these cations in various solvents. Such comparisons are crucial for understanding the solvent effects and mechanistic aspects of reactions involving adamantyl-based compounds, which could extend to the applications of 2-(1-Adamantyl)ethanesulfonyl chloride (Gajewski, 2001).

Thermodynamic Stability The thermodynamic stability of adamantyl cations has been a subject of interest, with studies employing various techniques like calorimetry and spectroscopy to determine the enthalpies of formation and Gibbs energy changes. These investigations help in understanding the fundamental properties of adamantyl derivatives, which are pivotal for predicting the behavior and potential applications of this compound in synthetic and material science domains (Abboud et al., 2002).

Synthetic Applications The use of related sulfenyl chlorides in synthesizing heterocyclic compounds highlights the potential of this compound in organic synthesis, especially in the preparation of sulfur-containing organic molecules. These applications are particularly relevant in pharmaceutical chemistry and the development of materials with specific chemical properties (King & Khemani, 1985).

Catalysis and Coordination Chemistry The coordination chemistry of adamantyl compounds with metals, as illustrated by studies on platinum complexes with adamantyl ligands, opens avenues for exploring this compound in catalysis and material science. These complexes can serve as precursors or catalysts in various organic transformations, contributing to the development of new synthetic methodologies and materials (Taullaj et al., 2019).

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives can act as alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, and leads to cell death.

Result of Action

Some adamantane derivatives have shown high inhibitory activity against h1n1 influenza a viruses .

properties

IUPAC Name

2-(1-adamantyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAKNLUOZLUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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